Ethyl 3-(diethylamino)-3-oxopropanoate
Description
Ethyl 3-(diethylamino)-3-oxopropanoate is a β-keto ester derivative featuring a diethylamino substituent at the 3-position. These compounds are pivotal in medicinal chemistry and drug discovery due to their reactivity, enabling diverse modifications such as alkylation, cyclization, and coupling reactions.
Properties
IUPAC Name |
ethyl 3-(diethylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-10(5-2)8(11)7-9(12)13-6-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDZTZOYOPIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301809 | |
| Record name | ethyl 3-(diethylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33567-70-3 | |
| Record name | NSC146469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(diethylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of diethylamine to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethylamino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 3-(diethylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-(diethylamino)-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The diethylamino group may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 3-(diethylamino)-3-oxopropanoate, emphasizing substituent effects on properties and applications:
Key Findings :
Substituent Effects on Reactivity: Amino Groups: Diethylamino and dimethylamino substituents facilitate nucleophilic reactions but differ in steric bulk and lipophilicity. For example, ethyl 3-(diallylamino)-3-oxopropanoate undergoes metathesis to form cyclic amines , while dimethylamino analogs are used in peptide couplings . Aromatic Substituents: Electron-withdrawing groups (e.g., nitro in , fluoro in ) enhance electrophilic reactivity, directing subsequent functionalization. Methoxy groups () act as electron donors, stabilizing intermediates in acrylate synthesis.
Pharmacological Relevance: Pyridinylamino derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) show anticancer activity by targeting AIMP2-DX2 . Fluorinated analogs () exhibit improved metabolic stability, critical for drug candidates.
Synthetic Methodologies: Alkylation: Ethyl 3-cyclopropyl-3-oxopropanoate derivatives are synthesized via alkylation with benzyl bromides (e.g., 3-methylbenzyl bromide, 72% yield) . Catalytic Hydrogenation: Nitrophenyl derivatives () are reduced to aminophenyl intermediates for cyclization into quinolines. Multicomponent Reactions: Ethyl 3-oxo-2-phenylpropanoate derivatives form heterocycles via reactions with amines (e.g., allylamine, 46% yield) .
Safety and Industrial Data: Nitrophenyl derivatives (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) are classified as harmful (H302, H315) . Global production of ethyl 3-(1H-indol-3-yl)-3-oxopropanoate reached multi-kilogram scales by 2025, reflecting industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
